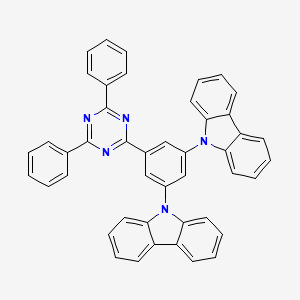

DCzTRZ

Description

Structure

3D Structure

Properties

IUPAC Name |

9-[3-carbazol-9-yl-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H29N5/c1-3-15-30(16-4-1)43-46-44(31-17-5-2-6-18-31)48-45(47-43)32-27-33(49-39-23-11-7-19-35(39)36-20-8-12-24-40(36)49)29-34(28-32)50-41-25-13-9-21-37(41)38-22-10-14-26-42(38)50/h1-29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUBEMMFTUPINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H29N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Dcztrz and Analogues

Established Synthetic Pathways for DCzTRZ

The synthesis of carbazole-triazine derivatives, including this compound and its aryl-substituted analogues (DCzTRZAr), often relies on sequential coupling reactions that build the molecular framework from readily available precursors. rsc.orgrsc.org

Nucleophilic Aromatic Substitution Approaches for DCzTRZAr Synthesis

Nucleophilic aromatic substitution (SNAr) reactions are a key tool in the synthesis of carbazole-triazine compounds, particularly for introducing the carbazole (B46965) moiety onto a halogenated triazine core. A common precursor for such reactions is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.comacs.orgmdpi.com The synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, a carbazole-triazine hybrid, can be achieved through an addition-elimination mechanism involving carbazole and cyanuric chloride in the presence of a base. mdpi.com This reaction demonstrates the feasibility of attaching the carbazole nitrogen to the electrophilic carbon of the triazine ring. In the synthesis of DCzTRZAr derivatives, a nucleophilic aromatic substitution reaction between carbazole and 2,4,6-trichloro-1,3,5-triazine is reported as the initial step. rsc.orgrsc.org This reaction sequence allows for the controlled introduction of carbazole units onto the triazine core.

Suzuki Coupling Reaction Applications in DCzTRZAr Synthesis

Suzuki coupling, a palladium-catalyzed cross-coupling reaction, is widely applied in the synthesis of biaryls and other conjugated systems. This methodology is instrumental in constructing the carbon-carbon bonds that link the carbazole-triazine core to additional aryl substituents in DCzTRZAr derivatives. mdpi.comrsc.orgpolyu.edu.hkresearchgate.netnsysu.edu.twmdpi.commdpi.com Following the initial nucleophilic aromatic substitution, a Suzuki reaction with different arylboronic acids is employed as the second step in the synthesis of DCzTRZAr compounds. rsc.orgrsc.org This allows for the introduction of various aryl groups onto the triazine unit, providing a versatile route to tune the electronic and steric properties of the final molecule. The yields for these final compounds obtained via this two-step process involving nucleophilic aromatic substitution followed by Suzuki coupling have been reported to range from 17% to 52%. rsc.org Sequential Suzuki coupling reactions have also been demonstrated as an efficient method for synthesizing unsymmetrical aryl-s-triazines from cyanuric chloride, highlighting the utility of this approach in building complex triazine-based structures. mdpi.com

General Synthetic Strategies for Carbazole-Triazine Derivatives

Beyond the specific sequence used for DCzTRZAr, general strategies for synthesizing carbazole-triazine derivatives often involve coupling electron-donating carbazole units with electron-deficient triazine cores. rsc.orgrsc.orgrsc.org These strategies frequently utilize metal-catalyzed cross-coupling reactions, including Suzuki coupling, to form the necessary carbon-carbon and carbon-nitrogen bonds. mdpi.comrsc.orgpolyu.edu.hkresearchgate.netnsysu.edu.twmdpi.commdpi.com Another approach involves the cyclotrimerization of nitriles, which can lead to the formation of substituted triazine rings. mdpi.com Oxidative coupling reactions have also been reported for the synthesis of carbazole-based covalent triazine polymers. acs.org The choice of synthetic strategy is often dictated by the desired molecular architecture and the availability of suitable precursors.

Precursor Design and Functionalization Strategies for this compound Development

The design of precursors and the strategies for their functionalization are critical for controlling the properties of the resulting this compound molecules. This involves tailoring both the electron-donating carbazole moiety and the electron-accepting aryl-triazine core. rsc.orgrsc.org

Carbazole Moiety Derivatization for Electron-Donating Modulation

Carbazole is recognized as an electron-donating unit due to the presence of conjugated π-electrons. ossila.comresearchgate.netrsc.orgossila.comutb.czrsc.orgfrontiersin.orgtandfonline.comemu.edu.tr Its electron-donating strength and other properties can be modulated by introducing various substituents onto the carbazole framework. researchgate.netutb.czfrontiersin.orgtandfonline.comemu.edu.tr Derivatization typically occurs at the nitrogen atom (9-position) or the carbon atoms of the aromatic rings (e.g., 2, 3, 6, 7 positions). mdpi.comtandfonline.comemu.edu.trijtrd.com For instance, alkylation at the 9-position is a common modification. emu.edu.trijtrd.com The introduction of different functional groups can alter the electronic distribution within the carbazole unit, thereby affecting the intramolecular charge transfer in donor-acceptor systems like this compound. researchgate.netfrontiersin.org

Advanced Synthetic Techniques for this compound

The synthesis of this compound and related carbazole-triazine based emitters often involves advanced synthetic techniques to achieve the desired molecular structure and purity required for high-performance organic electronic applications. While specific detailed procedures for this compound synthesis are not extensively detailed in the immediate search results, the synthesis of analogous compounds provides insight into the methodologies likely employed.

One reported synthetic route for analogous DCzTRZAr compounds involves a two-step process. rsc.org This process begins with a nucleophilic aromatic substitution reaction between carbazole and 2,4,6-trichloro-1,3,5-triazine. rsc.org This initial step is followed by a Suzuki reaction with different arylboronic acids to introduce the aryl substituents. rsc.org This approach yielded final compounds in yields ranging from 17% to 52% as white solids. rsc.org

Another study mentions that this compound-Cl was synthesized according to previously reported procedures, although the specifics of these procedures are not provided in the snippet. rsc.org The synthesis of other TADF emitters, such as 4Cz2Py, has been shown to involve stirring a mixture of 9H-carbazole and NaH in DMF under a nitrogen flow, followed by the addition of a chlorinated precursor and heating to reflux. rsc.org This suggests that reactions involving carbazole moieties often require inert atmosphere conditions.

Purification is a critical step in the synthesis of materials for OLED applications to achieve the high purity levels required for optimal device performance. This compound is typically available in a sublimed grade with a purity exceeding 99.0% by HPLC. noctiluca.eulumtec.com.tw Sublimation is a technique used to obtain ultra-pure grade chemicals. ossila.comossila.com

Detailed research findings on the synthesis of related carbazole-triazine derivatives highlight the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C{¹H}) for structural characterization, using solvents like chloroform-d (B32938) (CDCl₃) with TMS as an internal standard. rsc.org Gas chromatography-mass spectroscopy (GC-MS) analysis is also employed. rsc.org Elemental analysis (C, H, N) and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are utilized to characterize the synthesized materials. rsc.org

The development of advanced synthetic techniques, including the use of palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, is crucial for the preparation of complex organic molecules like carbazole-triazine derivatives. researchgate.net These methods allow for the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency. researchgate.net

While specific yield data for this compound synthesis through advanced techniques is not explicitly detailed, the yields reported for analogous compounds synthesized via similar methodologies (nucleophilic aromatic substitution and Suzuki coupling) range from 17% to 52%. rsc.org Achieving high yields and purity is a primary goal in synthetic chemistry, particularly for materials used in demanding applications like OLEDs. britannica.com

Advanced synthetic techniques in organic chemistry often involve working under inert atmospheres, handling highly reactive reagents, and utilizing specialized equipment. ku.dkku.dk Chromatographic purification methods are also essential for isolating and purifying the desired products. ku.dkku.dk The focus is on developing efficient and selective reactions to synthesize complex molecules. britannica.com

The table below summarizes some of the techniques and findings related to the synthesis and characterization of this compound and its analogues:

| Technique/Method | Application in this compound/Analogue Synthesis | Relevant Findings/Purpose | Source |

| Nucleophilic Aromatic Substitution | Step in the synthesis of DCzTRZAr analogues. | Reaction between carbazole and 2,4,6-trichloro-1,3,5-triazine. | rsc.org |

| Suzuki Reaction | Step in the synthesis of DCzTRZAr analogues. | Coupling with different arylboronic acids. Yields 17-52%. | rsc.org |

| Inert Atmosphere Conditions | Likely used in reactions involving carbazole and reactive reagents. | Essential for handling sensitive compounds and reagents. | rsc.org |

| Sublimation | Purification of this compound. | Achieves high purity (>99.0% HPLC) for OLED applications. | noctiluca.eulumtec.com.twossila.comossila.com |

| NMR Spectroscopy (¹H, ¹³C) | Structural characterization of synthesized compounds. | Confirms the molecular structure and purity. | rsc.orgrsc.org |

| GC-MS Analysis | Analysis of reaction mixtures and products. | Provides information on compound identity and purity. | rsc.org |

| Elemental Analysis (C, H, N) | Determination of the elemental composition. | Verifies the molecular formula of the synthesized compound. | rsc.org |

| TGA and DSC | Characterization of thermal properties (Tg, Td). | Assesses the thermal stability of the material. | ossila.comrsc.orgossila.com |

| Palladium-Catalyzed Cross-Coupling | General method applicable to the formation of C-N and C-C bonds in related structures. | Enables efficient synthesis of complex organic molecules. | researchgate.net |

Interactive table:

Theoretical and Computational Investigations of Dcztrz Molecular Architecture

Quantum Chemical Calculation Methodologies for DCzTRZ

Quantum chemistry calculations are a branch of chemistry that applies quantum mechanics to study chemical phenomena, including the properties and behavior of molecules. pennylane.aiwindows.net For this compound, these methods are used to analyze its electronic structure and excited states. sci-hub.sersc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, particularly their ground state properties. windows.netossila.comrsc.org DFT calculations on this compound are performed to understand its fundamental electronic arrangement and structural characteristics. sci-hub.sersc.orgrsc.orgrsc.org These calculations can predict properties such as optimized molecular geometry and electron density distribution in the ground state. rsc.orgwikipedia.org Different functionals and basis sets, such as CAM-B3LYP/6-31+G(d), M062X/6-31+G(d), M062X/Def2TZVP, and ωB97XD/6-31+G(d), have been utilized in DFT studies of this compound and its derivatives to ensure accuracy and reliability of the results. rsc.org

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules and predict their photophysical properties, such as absorption and emission wavelengths. rsc.orgacs.org TDDFT calculations are essential for characterizing the excited states of this compound, including the energies of singlet (S) and triplet (T) states and the energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), denoted as ΔEST. sci-hub.sersc.orgacs.orgmit.edu A small ΔEST is a key characteristic of TADF emitters, facilitating the reverse intersystem crossing (RISC) process where triplet excitons are converted back to singlet excitons, leading to delayed fluorescence. researchgate.netsci-hub.sersc.org TDDFT calculations help in understanding the excited-state behavior and predicting the potential of this compound as a TADF material. rsc.org

Electronic Structure and Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic structure and reactivity of molecules. ossila.comlibretexts.orgwikipedia.org For this compound, FMO analysis provides insights into charge distribution and transfer within the molecule. sci-hub.seacs.orgossila.com

The HOMO is the molecular orbital with the highest energy that is occupied by electrons. ossila.comlibretexts.org It is often considered the electron-donating orbital. libretexts.org In this compound, the HOMO is typically dispersed over the electron-donating carbazole (B46965) moieties. sci-hub.se The distribution and delocalization of the HOMO are important factors influencing the molecule's ability to donate electrons and participate in charge transfer processes. ossila.com

The LUMO is the molecular orbital with the lowest energy that is not occupied by electrons. ossila.comlibretexts.org It represents the electron-accepting orbital. ossila.com In this compound, the LUMO is primarily spread across the electron-deficient triazine unit. sci-hub.seacs.org The energy level of the LUMO is critical in determining the molecule's electron-accepting strength and its reduction potential. ossila.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also a significant parameter, influencing the molecule's optical and electronic properties, including its emission wavelength. ossila.comajchem-a.com

Based on computational studies, the HOMO and LUMO energy levels for this compound have been reported. ossila.comnoctiluca.eu

| Orbital | Energy Level (eV) | Source |

|---|---|---|

| HOMO | 5.88 | ossila.com |

| LUMO | 2.86 | ossila.com |

| HOMO | 5.9 | noctiluca.eu |

| LUMO | 2.9 | noctiluca.eu |

The molecular structure of this compound exemplifies a donor-acceptor (D-A) system, where the carbazole units act as donors and the triazine unit acts as the acceptor. ossila.comsci-hub.seacs.org This D-A character is fundamental to its function as a TADF emitter. sci-hub.seacs.orgresearchgate.net The spatial separation of the HOMO and LUMO on the donor and acceptor moieties, respectively, leads to a charge transfer (CT) excited state. researchgate.netsci-hub.se The degree of overlap between the HOMO and LUMO, which can be influenced by the dihedral angle between the donor and acceptor units, affects the singlet-triplet energy gap (ΔEST) and the rate of reverse intersystem crossing (RISC). mit.eduresearchgate.net Computational studies, including DFT and TDDFT calculations, are vital for understanding this D-A interaction and its impact on the photophysical properties of this compound. sci-hub.seacs.orgrsc.orgresearchgate.net

Excitonic Behavior and Spin-Orbit Coupling Theoretical Studies in this compound

Theoretical studies focusing on excitonic behavior and spin-orbit coupling in this compound are essential for understanding how energy is absorbed and transferred within the molecule and how transitions between different excited states occur. This is particularly relevant for TADF emitters, where efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC) are necessary for high efficiency.

Singlet and Triplet Energy Level Prediction and Analysis

Predicting and analyzing the energy levels of the singlet (S1) and triplet (T1) excited states is a fundamental aspect of theoretical investigations into this compound. The energy difference between these states, the singlet-triplet energy gap (ΔE_ST), is a critical parameter for TADF. A small ΔE_ST facilitates the thermal activation of RISC, allowing triplet excitons to be converted back into singlet excitons, which can then emit light. chemrxiv.org Density functional theory (DFT) is a common computational method used to calculate these energy levels and the ΔE_ST. researchgate.net

Computational Strategies for Minimizing Singlet-Triplet Energy Gap (ΔE_ST)

Minimizing the ΔE_ST is a key objective in the design of efficient TADF emitters like this compound. Computational strategies often involve tuning the molecular structure to reduce the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.netchemrxiv.org Increasing the dihedral angle between the electron donor and acceptor moieties is a known strategy to achieve this reduced overlap and consequently a smaller ΔE_ST. researchgate.netresearchgate.net

Theoretical Modeling of Reverse Intersystem Crossing (RISC) Rates

Theoretical modeling of RISC rates in this compound is crucial for predicting the efficiency of the TADF process. RISC is the spin-forbidden transition from the T1 to the S1 state, which is thermally activated. chemrxiv.org Computational methods can be used to calculate the rate constant for RISC (k_RISC), which depends on the ΔE_ST and the spin-orbit coupling matrix elements between the singlet and triplet states. Efficient RISC is necessary for effectively harvesting triplet excitons and improving the internal quantum efficiency of OLEDs. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis and molecular dynamics simulations provide insights into the dynamic behavior and structural flexibility of this compound. These studies help understand how the molecule's shape and internal rotations influence its electronic structure and photophysical properties.

Dihedral Angle Tuning and its Influence on HOMO-LUMO Overlap

Dihedral angle tuning, particularly the rotation around the bonds connecting the donor and acceptor units in this compound, is a significant factor influencing the HOMO-LUMO overlap. Computational studies, including conformational analysis, can explore the potential energy surface and identify stable conformers with different dihedral angles. researchgate.netresearchgate.net As mentioned earlier, increasing the dihedral angle generally leads to reduced spatial overlap between HOMO and LUMO, which is a strategy for minimizing the ΔE_ST. researchgate.netresearchgate.netchemrxiv.org The presence of phenyl bridges in molecules like this compound may require fine tuning of rotation angles to achieve the TADF effect. researchgate.net

Impact of Molecular Rigidity and Planarity on Photophysical Processes

The rigidity and planarity of a molecule can significantly impact its photophysical processes. While highly twisted conformations are often associated with small ΔE_ST values in TADF emitters due to reduced HOMO-LUMO overlap, they can sometimes lead to limited device lifetimes. researchgate.net Rigid molecules, on the other hand, can offer increased stability. researchgate.net However, their typical planarity and π-conjugated structures can sometimes impede intramolecular charge transfer (ICT), which is essential for TADF. researchgate.net Computational studies can help to understand the interplay between rigidity, planarity, and ICT in this compound and how these factors affect its photoluminescence quantum yield and TADF efficiency.

Homoconjugative and Steric Effects in this compound Design

Theoretical and computational investigations have explored the influence of molecular design parameters, including homoconjugative and steric effects, on the properties of this compound and related carbazole-triazine TADF emitters rsc.orgacs.orgresearchgate.net. The molecular structure of this compound, with its carbazole donors and triazine acceptor, facilitates charge transfer, a key aspect of TADF materials ossila.comsci-hub.se.

Computational studies have shown that the distribution of HOMO is primarily on the dicarbazolylphenyl moiety, while the LUMO is spread across the triazine moiety, consistent with the donor-acceptor (D-A) character of TADF emitters sci-hub.se. The spatial separation of HOMO and LUMO is crucial for achieving a small ΔEST, which is essential for efficient reverse intersystem crossing (RISC) and thus high TADF efficiency acs.orgencyclopedia.pub.

Steric hindrance between donor and acceptor units can lead to spatial separation of frontier molecular orbitals encyclopedia.pub. In this compound, the arrangement and number of carbazole substituents around the triazine core influence the dihedral angles between the donor and acceptor moieties acs.org. Computational calculations have revealed that the dihedral angles of the emitter are affected by the substitution position in two main ways: (i) the linking acceptor phenyl ring is distorted from planarity due to the close proximity of the carbazole donors, especially with ortho substitution, and (ii) increasing the number of closely packed carbazoles leads to steric interactions that affect the dihedral angles acs.org. Increasing the dihedral angle between the donor and acceptor moieties is a known strategy to reduce HOMO-LUMO overlap and consequently the singlet-triplet energy gap researchgate.netrsc.orgmit.edu.

Computational studies comparing this compound and Dthis compound (which has two additional carbazole moieties) revealed little discrepancy in their HOMO and LUMO distributions sci-hub.se. However, the increased number of carbazole units and their arrangement can impact steric interactions and dihedral angles, potentially affecting the TADF mechanism and device performance acs.orgossila.com. While meta linkages in Dthis compound can limit conjugation length, leading to similar emission energies and ΔEST compared to this compound, the greater stability observed in Dthis compound devices suggests the complex interplay of structural factors ossila.comsnu.ac.kr.

Detailed research findings from computational studies on carbazole-triazine systems highlight how the number, substitution pattern, and steric interactions of carbazole substituents affect the TADF mechanism and efficiency roll-off in devices acs.org. These studies indicate that more than one RISC channel can operate when multiple donors are present acs.org.

Computational investigations, including DFT and TDDFT calculations, have been used to predict and understand the photophysical properties of this compound and its derivatives, including their ΔEST values and orbital distributions rsc.org. For instance, this compound and TCzTRZ (with three carbazole units) display calculated ΔEST values of 0.23 eV and 0.16 eV, respectively rsc.org. These computational results, coupled with experimental data, provide valuable insights for the rational design of efficient TADF emitters by tuning molecular architecture to optimize electronic and steric factors rsc.orgresearchgate.net.

| Compound | Calculated ΔEST (eV) | HOMO (eV) | LUMO (eV) |

| This compound | 0.23 rsc.org, 0.25 encyclopedia.pub | 5.9 noctiluca.eu, 6.01 ossila.com | 2.9 noctiluca.eu, 2.90 ossila.com |

| TCzTRZ | 0.16 rsc.org | - | - |

| Dthis compound | 0.27 encyclopedia.pub | 6.01 ossila.com | 2.90 ossila.com |

Note: HOMO/LUMO values may vary slightly depending on the computational method and experimental conditions (e.g., solvent) used in different studies.

Photophysical Mechanisms and Excited State Dynamics of Dcztrz

Fundamental Principles of Thermally Activated Delayed Fluorescence in DCzTRZ

Thermally Activated Delayed Fluorescence (TADF) in this compound relies on a small energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) (ΔEST) rsc.orgrsc.orgspiedigitallibrary.orgjst.go.jp. This small ΔEST allows for efficient interconversion between singlet and triplet states via thermally assisted processes.

Mechanism of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC)

Role of Charge Transfer (CT) and Local Excited (LE) States in TADF

The electronic structure of this compound, with its donor-acceptor-donor (D-A-D) architecture, leads to the formation of both charge transfer (CT) states and locally excited (LE) states upon excitation acs.orgspiedigitallibrary.org. The spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole (B46965) donor units and the lowest unoccupied molecular orbital (LUMO) on the triazine acceptor unit results in intramolecular charge transfer (ICT) character rsc.orgacs.orgresearchgate.netspiedigitallibrary.org. This ICT character is fundamental to achieving a small ΔEST, as it reduces the overlap between the HOMO and LUMO, thereby minimizing the electronic exchange energy acs.orgspiedigitallibrary.org. Both singlet CT (¹CT) and triplet CT (³CT) states are involved acs.org. Additionally, locally excited states (¹LE and ³LE) localized on the donor or acceptor moieties also play a role acs.orgrsc.orgnih.gov. Efficient TADF often involves coupling between these CT and LE states, facilitating the RISC process acs.orgrsc.orgnih.gov. For instance, RISC can occur between a locally excited triplet state (³LE) and a charge-transfer singlet state (¹CT) rsc.org.

Exciton (B1674681) Management and Utilization Efficiency in this compound

Effective exciton management is vital for maximizing the efficiency of TADF emitters like this compound in OLEDs spiedigitallibrary.orgsciexplor.commdpi.comresearchgate.net. In TADF materials, the goal is to efficiently convert both singlet and triplet excitons into emitted light spiedigitallibrary.orgsciexplor.com. The RISC mechanism in this compound allows for the harvesting of triplet excitons that would otherwise be lost through non-radiative pathways in traditional fluorescent materials rsc.orgrsc.org. By upconverting triplet excitons to the singlet state, TADF emitters can theoretically achieve nearly 100% internal quantum efficiency (IQE) rsc.orgsciexplor.com. Exciton utilization efficiency (EUE) refers to the fraction of electrically generated excitons that contribute to light emission mdpi.comnih.gov. In this compound-based devices, efficient RISC directly contributes to a higher EUE mdpi.com. Strategies such as optimizing the device architecture and host materials can further improve exciton management by controlling exciton distribution and minimizing quenching processes sciexplor.commdpi.comresearchgate.net.

Factors Governing Photoluminescence Quantum Yield (PLQY) in this compound Architectures

The Photoluminescence Quantum Yield (PLQY) of a material is defined as the ratio of the number of photons emitted to the number of photons absorbed, indicating how efficiently absorbed energy is converted into light emission horiba.comossila.comenlitechnology.com. A high PLQY is crucial for efficient light-emitting devices ossila.com.

Influence of Aryl Substituents on Emission Wavelength and Electronic Properties

Studies on carbazole-triazine based emitters, including derivatives related to this compound (DCzTRZAr), have shown that the nature of aryl substituents significantly influences their photophysical and electronic properties rsc.org. Electron-withdrawing groups (EWGs) on the aryl core tend to induce red-shifted emissions rsc.org. This effect is related to the influence of substituents on the intramolecular charge transfer (ICT) state and the energy levels of the molecule rsc.org. Different substituents can alter the LUMO energy levels, with more electron-withdrawing substituents leading to more negative LUMO values rsc.org. These structural modifications impact the energy difference between singlet and triplet states (ΔEST), which in turn affects the efficiency of the RISC process and thus the TADF performance rsc.org. For example, a CF₃ substituent, being electron-withdrawing, was found to result in a smaller ΔEST compared to other substituents like OMe or F, facilitating TADF rsc.org.

Here is a table summarizing the effect of different aryl substituents on LUMO energy levels and ΔEST for DCzTRZAr derivatives:

| Substituent | LUMO Energy Level (eV) | ΔEST (eV) |

| -DiMe | -2.18 | > 0.5 |

| -OMe | -2.51 | > 0.5 |

| -F | -2.57 | > 0.5 |

| -CF₃ | -2.83 | 0.19 |

Data source: rsc.org

These findings highlight the importance of chemical design, specifically the judicious choice of substituents, in tuning the emission properties and optimizing the TADF characteristics of this compound-based architectures rsc.org.

Pathways for Non-Radiative Decay and Strategies for Suppression

Strategies to suppress non-radiative decay in organic emitters, applicable to this compound architectures, include:

Molecular Design: Designing molecules with rigid structures can suppress vibrational modes that contribute to non-radiative relaxation rsc.org. Controlling the spatial separation and orientation of donor and acceptor units can also influence non-radiative pathways acs.orgnih.gov.

Environmental Control: Placing the emitter in a rigid host matrix can restrict molecular motion and suppress non-radiative decay nih.govresearchgate.net. Solvent polarity can also influence non-radiative processes, particularly those involving charge transfer states nih.govnii.ac.jp.

Energy Level Alignment: Careful design to ensure appropriate energy level alignment between different excited states (e.g., CT and LE states) can minimize unwanted non-radiative transitions nih.gov.

Suppression of Quenching Processes: Minimizing exciton quenching by polarons or other excitons within the emissive layer is crucial for maintaining high efficiency sciexplor.comresearchgate.net.

By minimizing non-radiative losses, the population of excited states available for radiative decay (fluorescence and delayed fluorescence) is maximized, leading to a higher PLQY and ultimately more efficient OLED devices.

Transient Photoluminescence Studies of this compound

Transient photoluminescence (PL) spectroscopy is a fundamental technique employed to investigate the excited-state dynamics of luminescent materials, including this compound researchgate.netrsc.org. These studies involve monitoring the decay of photoluminescence intensity over time following pulsed excitation, providing insights into the lifetimes of different excited states. For TADF materials such as this compound, transient PL decay curves typically exhibit a biexponential or multi-exponential behavior, comprising a prompt fluorescence component with a short lifetime and a delayed fluorescence component with a significantly longer lifetime rsc.orgresearchgate.netsci-hub.se. The prompt component arises from the direct radiative decay of singlet excitons, while the delayed component is a signature of TADF, resulting from the thermal up-conversion of triplet excitons to the singlet state followed by emission spiedigitallibrary.orgresearchgate.netsci-hub.se. Temperature-dependent transient PL measurements can further elucidate the thermal activation process of delayed fluorescence researchgate.net.

Analysis of Prolonged Delayed Lifetimes

The observation of prolonged delayed lifetimes in transient PL studies is a hallmark of efficient TADF rsc.orgresearchgate.netsci-hub.se. These extended lifetimes, typically in the microsecond range or longer, indicate that triplet excitons are effectively harvested and converted back into emissive singlet excitons through the rISC process spiedigitallibrary.orgresearchgate.netsci-hub.se. For this compound, a delayed lifetime of 31 μs has been reported, demonstrating its capacity for TADF spiedigitallibrary.org. The duration of the delayed lifetime is intrinsically linked to the rate of reverse intersystem crossing and the lifetime of the triplet state spiedigitallibrary.orgresearchgate.netsci-hub.se. Materials exhibiting prolonged delayed lifetimes are particularly valuable for applications in organic light-emitting diodes (OLEDs) as they can theoretically achieve high internal quantum efficiencies by utilizing both singlet and triplet excitons for light emission researchgate.net.

Luminescence Mechanisms in Different Phases (Solution vs. Solid State)

The photoluminescence properties of organic molecules can vary significantly depending on their physical state, whether in solution or the solid state beilstein-journals.orgrsc.org. These differences arise from variations in molecular interactions, packing, and aggregation effects. In toluene (B28343) solution, this compound exhibits a photoluminescence maximum at 449 nm, corresponding to blue emission noctiluca.euossila.com. In the solid state, particularly when used as an emitter in OLED devices, this compound is typically incorporated into a thin film, often dispersed in a host matrix ossila.comacs.orgossila.comresearchgate.netacs.org.

While the fundamental TADF mechanism involving singlet and triplet states and rISC is operative in both phases, the efficiency and specific characteristics of luminescence can be influenced by the surrounding environment. In solution, molecules are relatively isolated, and their photophysical behavior is primarily governed by intramolecular processes and solvent interactions. In the solid state, intermolecular interactions, such as π-π stacking and van der Waals forces, can play a significant role rsc.org. These interactions can affect the energy levels, excited-state dynamics, and radiative and non-radiative decay pathways. Aggregation in the solid state can sometimes lead to luminescence quenching, although some materials exhibit aggregation-induced emission enhancement beilstein-journals.orgrsc.org. Studies on this compound in doped films have involved temperature-dependent transient PL measurements, indicating that its excited-state behavior in the solid state is also subject to thermal effects influencing the TADF process researchgate.net. The precise comparative analysis of luminescence mechanisms, including potential spectral shifts, efficiency changes, and lifetime variations specifically between this compound in dilute solution and in various solid-state forms (e.g., neat film, doped film), requires detailed experimental investigations tailored to these different phases.

Key Photophysical Properties of this compound

| Property | Value | Phase/Medium |

| Absorption Maximum (λmax) | 337 nm | Toluene |

| Photoluminescence (λmax) | 449 nm | Toluene |

| HOMO Energy Level | 5.9 eV or 5.88 eV | - |

| LUMO Energy Level | 2.9 eV or 2.86 eV | - |

| ΔE_ST | 0.23-0.25 eV | - |

| Delayed Lifetime | 31 μs | - |

Note: Values compiled from multiple sources noctiluca.euossila.comrsc.orgspiedigitallibrary.orgsci-hub.se. Specific conditions for HOMO/LUMO measurements may vary between sources.

Advanced Spectroscopic Characterization of Dcztrz

Absorption and Emission Spectroscopic Techniques for DCzTRZ Analysis

Absorption and emission spectroscopy are fundamental tools for probing the photophysical properties of this compound. These techniques provide insights into the electronic transitions, energy levels, and luminescent efficiency of the molecule.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is employed to determine the electronic transitions from the ground state to excited states. For this compound, the UV-Vis absorption spectrum, typically measured in a solvent like toluene (B28343), reveals key information about its molecular structure. The spectrum is characterized by an intense absorption band with a maximum (λmax) at approximately 337 nm. ossila.com This absorption is attributed to intramolecular charge-transfer (ICT) transitions, where electron density moves from the electron-rich carbazole (B46965) donor moieties to the electron-deficient triazine acceptor core upon photoexcitation. researchgate.netshimadzu.com The position and intensity of this band are crucial indicators of the electronic communication between the donor and acceptor parts of the molecule.

Photoluminescence Spectroscopy for Emission Profiling

Photoluminescence (PL) spectroscopy is used to analyze the light emitted from this compound after it has absorbed photons and entered an excited state. The emission spectrum provides data on the color and efficiency of the emitted light. In toluene solution, this compound exhibits a sky-blue emission with a photoluminescence maximum (λPL) centered at 449 nm to 459 nm. ossila.com This emission originates from the radiative decay of the singlet charge-transfer (¹CT) excited state back to the ground state.

A critical parameter obtained from PL studies is the photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process. This compound has a reported PLQY of 43% in the solid state, indicating that a significant fraction of absorbed photons are converted into emitted light. The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a defining characteristic for TADF materials. For this compound, this gap is small, measured at approximately 0.25 eV. This small energy gap is a key requirement for efficient TADF to occur.

| Property | Value | Solvent/Condition |

| Absorption Maximum (λmax) | ~337 nm | Toluene |

| Emission Maximum (λPL) | ~449-459 nm | Toluene |

| Singlet-Triplet Gap (ΔEST) | ~0.25 eV | - |

| Photoluminescence Quantum Yield (PLQY) | 43% | Solid State |

Time-Resolved Photoluminescence for Excited State Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique to investigate the lifetime and dynamics of the excited states. chemrxiv.org For a TADF emitter like this compound, the emission decay has two components: a short-lived prompt fluorescence from the direct decay of singlet excitons, and a long-lived delayed fluorescence. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for confirming the molecular structure of synthesized organic compounds like this compound. ethernet.edu.etjchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. slideshare.net For a complex aromatic structure like this compound, the ¹H NMR spectrum would display a series of signals in the aromatic region (typically 7.0-9.0 ppm). Each distinct proton or group of equivalent protons in the carbazole and phenyl-triazine units produces a specific signal. pharmacy180.com The chemical shift (position of the signal), the integration (area under the signal, proportional to the number of protons), and the splitting pattern (caused by neighboring protons) are all used to assign each signal to a specific proton in the this compound structure, thereby confirming the successful synthesis and purity of the compound.

Carbon-13 NMR (¹³C{¹H} NMR) Applications

While detailed spectral data with specific peak assignments for this compound are published in specialized chemical literature and their supplementary materials, the principles of ¹H and ¹³C NMR confirm its complex aromatic structure as designed.

Compound Names Table

| Abbreviation | Full Chemical Name |

| This compound | 9,9'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole) |

| TCzTRZ | 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) |

| DMAC-DPS | 9,9-dimethyl-N,N-diphenyl-9,10-dihydroacridine |

| TAPC | 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] |

| DPEPO | Bis[2-(diphenylphosphino)phenyl] ether oxide |

| TSPO1 | Diphenyl-4-triphenylsilylphenylphosphine oxide |

| TPBI | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene |

| mCP | 1,3-Bis(N-carbazolyl)benzene |

Mass Spectrometry for this compound Molecular Analysis

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound, confirming its chemical identity and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For a high-purity organic electronic material like this compound, GC-MS plays a critical role in confirming its identity and assessing its purity, which is paramount for ensuring optimal and reproducible device performance in OLEDs.

In a typical GC-MS analysis of this compound, the sample is first vaporized and injected into the gas chromatograph. The separation of this compound from any volatile impurities or residual starting materials is achieved as the sample travels through a capillary column. The retention time, the time it takes for the compound to exit the column, is a characteristic feature that can be used for identification under specific chromatographic conditions.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are detected, producing a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight, confirming its identity. The fragmentation pattern provides further structural information, as the molecule breaks apart in a predictable manner.

The purity of the this compound sample is determined by the presence of other peaks in the chromatogram. Ideally, a pure sample will show a single chromatographic peak. The presence of additional peaks would indicate impurities, which can be identified by their respective mass spectra. This detailed analysis is crucial as even trace impurities can significantly impact the efficiency and stability of OLED devices.

Below is an illustrative table representing the type of data that would be obtained from a GC-MS analysis of a this compound sample, including potential trace impurities that could arise from its synthesis.

Interactive Data Table: Illustrative GC-MS Data for this compound Purity Analysis

| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Purity (%) |

| 25.4 | 639.75 | This compound | >99.5 |

| 18.2 | 167.21 | Carbazole | <0.1 |

| 22.1 | 310.36 | 2,4-diphenyl-6-chloro-1,3,5-triazine | <0.1 |

| 28.9 | 806.96 | Dimerized this compound byproduct | <0.2 |

Note: The data in this table is illustrative and represents typical results expected from a GC-MS analysis of a high-purity this compound sample. Actual retention times and specific impurities would depend on the exact synthetic route and purification methods employed.

Electrochemical Characterization Techniques for this compound

Electrochemical methods are fundamental for probing the electronic structure of this compound, providing essential information about its redox behavior and energy levels, which are critical for its function in electronic devices.

Voltammetric techniques, particularly cyclic voltammetry (CV), are employed to determine the oxidation and reduction potentials of this compound. These electrochemical properties are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In a CV experiment, the current response of a solution containing this compound is measured as the applied potential is swept in a cyclic manner. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which the molecule undergoes oxidation and reduction. The oxidation process, corresponding to the removal of an electron from the HOMO, and the reduction process, involving the addition of an electron to the LUMO, appear as peaks in the voltammogram.

For carbazole-triazine based compounds, the oxidation is typically associated with the electron-donating carbazole moieties, while the reduction is localized on the electron-accepting triazine core. The onset potentials of these redox processes are used to calculate the HOMO and LUMO energy levels. A reversible reduction process is characteristic of the triazine acceptor moiety, while the oxidation of the carbazole group is often an irreversible process nih.gov.

The HOMO and LUMO levels are crucial parameters for designing efficient OLEDs, as they determine the energy barriers for charge injection and transport, as well as the energy of the emitted light. The energy gap between the HOMO and LUMO also influences the color of the emission. For this compound, the HOMO energy level is approximately -5.88 eV, and the LUMO energy level is around -2.86 eV semanticscholar.org. These values are consistent with its application as a blue TADF emitter.

The following table summarizes the key electrochemical data and derived energy levels for this compound.

Interactive Data Table: Electrochemical Properties and Energy Levels of this compound

| Parameter | Value | Method | Reference |

| Oxidation Onset Potential | ~0.8-1.0 V (vs. Fc/Fc+) | Cyclic Voltammetry | nih.gov |

| Reduction Onset Potential | Varies with substituent | Cyclic Voltammetry | nih.gov |

| HOMO Energy Level | -5.88 eV | Cyclic Voltammetry | semanticscholar.org |

| LUMO Energy Level | -2.86 eV | Cyclic Voltammetry | semanticscholar.org |

| Electrochemical Band Gap | 3.02 eV | Calculated from HOMO/LUMO | semanticscholar.org |

Note: The exact values of redox potentials can vary depending on the experimental conditions, such as the solvent, electrolyte, and reference electrode used.

Advanced Spectroscopic Correlation Studies (e.g., Two-dimensional Correlation Spectroscopy)

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical technique that can provide deeper insights into the complex molecular dynamics and interactions of this compound under various external perturbations, such as changes in temperature, pressure, or electric field. By spreading spectral data over a second dimension, 2D-COS can reveal subtle changes and correlations that are not apparent in conventional one-dimensional spectra.

In a hypothetical 2D-COS study of this compound, a series of spectra (e.g., infrared, Raman, or fluorescence) would be collected while applying a perturbation. For instance, temperature-dependent fluorescence spectra could be recorded to study the dynamics of the TADF process. The 2D correlation analysis of these spectra would generate synchronous and asynchronous correlation maps.

The synchronous spectrum identifies spectral features that change in unison, indicating that the corresponding molecular groups are responding collectively to the perturbation. The asynchronous spectrum, on the other hand, highlights sequential or out-of-phase changes, providing information on the order of molecular events.

For this compound, 2D-COS could be used to:

Elucidate the TADF mechanism: By analyzing temperature-dependent photoluminescence spectra, 2D-COS could help to distinguish between different emissive states and to understand the sequence of events in the reverse intersystem crossing (RISC) process.

Study intermolecular interactions: In thin films, 2D-COS can probe how this compound molecules interact with each other and with host materials, which is crucial for understanding concentration quenching and aggregation effects.

Investigate degradation pathways: By monitoring spectral changes under electrical stress or prolonged photo-irradiation, 2D-COS could identify the specific molecular moieties that are most susceptible to degradation, providing valuable information for improving the operational stability of this compound-based OLEDs.

The table below illustrates the type of information that could be extracted from a hypothetical 2D-COS analysis of this compound, focusing on the study of its thermal stability.

Interactive Data Table: Illustrative Interpretation of a 2D-COS Analysis of this compound Thermal Stability

| Spectral Region | Synchronous Correlation | Asynchronous Correlation | Interpretation |

| Carbazole N-H stretch | Strong positive correlation with C=N stretch | Positive cross-peaks with phenyl C-H modes | The carbazole and triazine moieties respond simultaneously to thermal stress. |

| Triazine C=N stretch | Strong positive correlation with N-H stretch | Negative cross-peaks with certain vibrational modes | Changes in the triazine ring precede changes in the phenyl linkers, suggesting an initial site of thermal response. |

| Phenyl C-H bend | Weaker positive correlation | Shows both positive and negative cross-peaks | The phenyl groups exhibit more complex behavior, indicating conformational rearrangements during heating. |

Note: This table is a conceptual illustration of how 2D-COS could be applied to study this compound. The specific correlations and their interpretations would depend on the actual experimental data.

Table of Compounds

| Abbreviation | Full Chemical Name |

| This compound | 9,9'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole) |

| o-DCz-TRZ | Isomer of this compound |

| Carbazole | 9H-carbazole |

| 2,4-diphenyl-6-chloro-1,3,5-triazine | 2-chloro-4,6-diphenyl-1,3,5-triazine |

Dcztrz in Optoelectronic Material Science Research

Molecular Design Principles for High-Performance TADF Emitters Based on DCzTRZ Scaffold

The molecular structure of this compound features a triazine core linked to two carbazole (B46965) moieties. noctiluca.eu This donor-acceptor architecture is fundamental to its TADF characteristics. ossila.com TADF emitters are designed to efficiently harvest both singlet and triplet excitons, overcoming the limitations of traditional fluorescent materials which only utilize singlet excitons. gla.ac.ukresearchgate.net This is achieved by minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), allowing for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. researchgate.netresearchgate.net

Donor-Acceptor Engineering for Optimized TADF Characteristics

The this compound scaffold incorporates electron-donating carbazole units and an electron-deficient triazine unit. ossila.com This donor-acceptor (D-A) configuration facilitates the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is key to achieving a small ΔEST. researchgate.netresearchgate.net The arrangement and strength of the donor and acceptor units significantly influence the TADF properties. gla.ac.ukchemrxiv.org For instance, variations in the number or position of carbazole units can affect the ΔEST and emission properties. ossila.comresearchgate.netossila.com

Strategies for Achieving Pure-Blue Emission from this compound Variants

Achieving pure-blue emission from TADF emitters based on the triazine-carbazole scaffold is an active area of research. This compound itself exhibits blue emission with a photoluminescence maximum at approximately 449 nm in toluene (B28343). noctiluca.euossila.com Strategies for achieving pure-blue emission often involve careful tuning of the molecular structure through modifications to the donor and/or acceptor units. researchgate.netencyclopedia.pub For example, related compounds like Dthis compound, which has four carbazole moieties, also exhibit blue emission and have been explored for blue TADF-OLEDs. researchgate.netossila.comchinesechemsoc.org However, achieving both high efficiency and pure-blue color purity (characterized by low CIEy values) simultaneously remains a challenge. researchgate.net

This compound as an Emissive Layer Material in Organic Light-Emitting Diodes

This compound is utilized as an emissive layer (EML) material in high-efficiency TADF-OLED devices. noctiluca.euossila.comijeast.com The emissive layer is a crucial component of an OLED where electron-hole recombination occurs, leading to light emission. ijeast.comfocuslcds.com this compound can be used as a dopant material within a suitable host matrix in the EML. ossila.comtu-dresden.de Its incorporation into the emissive layer contributes to enhanced color purity, energy efficiency, and potentially prolonged operational life of OLEDs. noctiluca.eu Devices incorporating this compound as the emitter have demonstrated notable performance metrics, including maximum current efficiency, power efficiency, and external quantum efficiency (EQE). ossila.com

Material Stability Considerations for this compound in Optoelectronic Devices

The stability of organic materials is a major factor affecting the operational lifetime of OLEDs, particularly for blue emitters. noctiluca.euchinesechemsoc.orgtu-dresden.de High-energy blue light can lead to the degradation of organic molecules. chinesechemsoc.org this compound is noted for its robust thermal properties, which contribute to its stability in demanding OLED environments. noctiluca.eu

Thermal Stability of this compound and Related Compounds

Thermal stability is an important characteristic for materials used in OLEDs, as devices can experience elevated temperatures during operation. This compound exhibits a glass transition temperature (Tg) of 160 °C and a decomposition temperature (Td) of 397 °C (at 5% weight loss). noctiluca.euossila.com These values indicate good thermal robustness. noctiluca.eu Related triazine-carbazole compounds, such as Dthis compound, have shown even higher thermal stability with a Tg of 218 °C and a Td of 493 °C. ossila.com The intrinsic stability of the material, including its bond dissociation energies, plays a role in the operational lifetime of OLED devices. chinesechemsoc.orgnih.gov

Data Table: Properties of this compound

| Property | Value | Measurement Conditions | Source |

| CAS Number | 1106730-48-6 | - | noctiluca.euossila.comlumtec.com.tw |

| Full Name | 9,9'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole) | - | noctiluca.euossila.comlumtec.com.tw |

| Chemical Formula | C45H29N5 | - | noctiluca.euossila.comlumtec.com.tw |

| Molecular Weight | 639.75 g/mol | - | noctiluca.euossila.com |

| Absorption λmax | 337 nm | in Toluene | noctiluca.euossila.com |

| Photoluminescence λmax | 449 nm | in Toluene | noctiluca.euossila.com |

| HOMO | 5.9 eV / 5.88 eV | - | noctiluca.euossila.com |

| LUMO | 2.9 eV / 2.86 eV | - | noctiluca.euossila.com |

| Glass Transition Temperature (Tg) | 160 °C | - | noctiluca.euossila.com |

| Decomposition Temperature (Td) | 397 °C | at 5% weight loss | noctiluca.euossila.com |

| Purity (Sublimed) | >99.0% (HPLC) | - | noctiluca.euossila.comlumtec.com.tw |

Comparative Studies of this compound with Other Triazine-Carbazole Derivatives

This compound has been studied alongside other triazine-carbazole derivatives to understand the impact of structural modifications on photophysical properties and device performance noctiluca.eursc.org. These comparisons help in establishing structure-property relationships and guiding the design of more efficient and stable TADF emitters rsc.orgmdpi.comnih.govresearchgate.netmdpi.com.

Structural and Photophysical Comparison of this compound vs. TCzTRZ and Cz-TRZ1

This compound, TCzTRZ, and Cz-TRZ1 are examples of carbazole-triazine TADF emitters that differ in the number and arrangement of carbazole donor units attached to the triazine acceptor core rsc.org.

This compound: Features two carbazole moieties attached to one of the phenyl rings of the triphenyltriazine unit ossila.com. It exhibits blue emission with peak electroluminescence around 480 nm spiedigitallibrary.org. The calculated singlet-triplet energy gap (ΔEST) for this compound is reported as 0.23 eV rsc.org. The photoluminescence quantum yield (PLQY) of this compound is approximately 43% gla.ac.ukspiedigitallibrary.org. In toluene, this compound shows absorption at 337 nm and photoluminescence at 449 nm noctiluca.eu.

TCzTRZ: Contains three carbazole moieties attached to the triphenyltriazine unit ossila.com. Compared to this compound, TCzTRZ is relatively red-shifted in absorption and emission ossila.com. TCzTRZ also shows peak electroluminescence around 480 nm spiedigitallibrary.org. The additional carbazole unit in TCzTRZ is suggested to lower the ΔEST by 0.09 eV compared to this compound, resulting in a calculated ΔEST of 0.16 eV rsc.orgossila.com. TCzTRZ exhibits a significantly higher PLQY of nearly 100% gla.ac.ukspiedigitallibrary.org. In toluene, TCzTRZ has an absorption maximum at 377 nm and photoluminescence at 477 nm ossila.com.

Cz-TRZ1: Possesses one carbazole donor unit rsc.org. It functions as a blue TADF emitter rsc.org. The calculated ΔEST for Cz-TRZ1 is 0.32 eV, which is larger than that of both this compound and TCzTRZ rsc.org.

These comparisons highlight how the number of carbazole donor units influences the photophysical properties, including the emission wavelength, ΔEST, and PLQY gla.ac.ukrsc.orgspiedigitallibrary.orgossila.com.

Table 1: Photophysical Comparison of this compound, TCzTRZ, and Cz-TRZ1

| Compound | Number of Carbazole Donors | Emission Color (Electroluminescence) | Calculated ΔEST (eV) | PLQY (%) (Solution/Film) | Absorption λmax (toluene, nm) | Photoluminescence λmax (toluene, nm) |

| This compound | 2 | Blue (~480 nm) | 0.23 | ~43% / 43% (solid state) mdpi.com | 337 | 449 |

| TCzTRZ | 3 | Blue (~480 nm) | 0.16 | ~100% | 377 | 477 |

| Cz-TRZ1 | 1 | Blue | 0.32 | Not specified in sources | Not specified in sources | Not specified in sources |

Note: PLQY values are based on available data, which may be from solution or solid-state measurements. Specific conditions should be referenced from original sources.

Investigation of Structure-Property Relationships in DCzTRZAr Series

The DCzTRZAr series represents derivatives of this compound where different aryl substituents (Ar) are introduced to the structure rsc.org. This systematic modification allows for the investigation of how substituents influence the molecule's physicochemical and thermal properties, as well as its photophysical characteristics rsc.org.

Studies on the DCzTRZAr series have shown that substituents on the aryl core significantly impact the emission wavelength rsc.org. Electron-withdrawing groups (EWGs) tend to induce red-shifted emissions rsc.org. Furthermore, molecules with EWGs have resulted in higher photoluminescence quantum yields (PLQYs) and longer lifetimes, providing insights into their excited-state behavior rsc.org. Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations are employed to predict photophysical properties and calculate the energy difference between singlet and triplet states (ΔEST) for these derivatives rsc.org. Analysis of dihedral angles between the carbazole moieties or the aryl moiety and the triazine core is also conducted to understand the structural influences on properties rsc.org. For example, dihedral angles between carbazole and triazine in the ground state were analyzed for DCzTRZAr-DiMe rsc.org.

This line of research is crucial for rationally designing new TADF materials with tailored optoelectronic properties by understanding how specific structural changes affect performance rsc.orgmdpi.comnih.govresearchgate.netmdpi.comcam.ac.uk.

Benchmarking this compound Performance Against Other TADF Emitters

This compound's performance has been benchmarked against other TADF emitters to assess its effectiveness in OLED applications. In 2015, this compound was reported alongside Dthis compound as triazine-based blue TADF emitters mdpi.comresearchgate.net. A device utilizing this compound achieved a maximum external quantum efficiency (EQE) of 17.8% researchgate.net or 18% mdpi.com with CIE color coordinates of (0.15, 0.15) mdpi.com. In comparison, a device based on Dthis compound showed a maximum EQE of 18.9% researchgate.net or 19% mdpi.com with CIE coordinates of (0.16, 0.22) mdpi.com.

While this compound demonstrated good initial efficiency, its operational lifetime (LT80 of 5 hours at 500 cd/m²) was significantly shorter than that of Dthis compound (LT80 of 52 hours at 500 cd/m²) chinesechemsoc.orgossila.com. This highlights that while this compound is an efficient blue TADF emitter in terms of peak EQE, its stability under operation is a limiting factor compared to some other triazine-carbazole derivatives chinesechemsoc.orgossila.com.

Other TADF emitters based on different core structures or donor/acceptor combinations have achieved higher EQEs. For instance, spiroAC-TRZ achieved a maximum EQE of 36.7% researchgate.net. These comparisons emphasize the ongoing research efforts to develop TADF emitters with improved efficiency, color purity, and, importantly, operational stability chinesechemsoc.orgresearchgate.netresearchgate.net. The challenge of efficiency roll-off at higher current densities is also a critical aspect of benchmarking TADF emitter performance acs.org.

Future Research Directions and Emerging Paradigms for Dcztrz

Exploration of Novel DCzTRZ Derivatives with Enhanced TADF Performance

A significant area of future research involves the exploration of novel this compound derivatives designed to achieve enhanced TADF performance. Research on related donor-acceptor TADF emitters, such as DMAC-TRZ derivatives, highlights the importance of correlating molecular structure with photophysical properties, including transition dipole moment orientation, emission color, and reverse intersystem crossing (kRISC) rates chemrxiv.org. Varying substituents on the donor unit has been shown to modulate these properties and influence device efficiency chemrxiv.org.

Studies on emitters with multiple carbazole (B46965) (donor) units around a triazine (acceptor) core, a structural motif present in this compound, demonstrate that controlling the dihedral angle between the donor and acceptor units, often through steric interactions by adding more donor units, can improve TADF performance acs.org. For instance, increasing the number of carbazole units in certain triazine-based emitters led to a decrease in the singlet-triplet energy gap (ΔEST), favorable for efficient TADF beilstein-journals.org. The concept of maximizing the TADF rate through conformational optimization is also relevant, as studies on this compound itself have shown a substantial increase in the TADF rate with specific conformational changes mit.edu. The dihedral angle between donor and acceptor moieties is a crucial structural parameter influencing the ST gap mit.edu. Future work will likely involve systematic structural modifications of this compound to fine-tune electronic and steric effects, aiming for optimized ΔEST, faster kRISC rates, and improved photoluminescence quantum yields. The synthesis of new TADF emitters through methods like C-H activation and functionalization represents a promising avenue for creating novel this compound analogues rsc.org. Research on ortho-linked TADF materials, including o-DCz-TRZ, has already demonstrated high external quantum efficiencies (EQEs), suggesting that positional isomerism of donor units is a critical design parameter rsc.orgresearchgate.net.

Integration of this compound in Advanced Optoelectronic Device Architectures

The integration of this compound into advanced optoelectronic device architectures, particularly organic light-emitting diodes (OLEDs), is a key focus for future research. TADF emitters, including DCz-TRZ, have shown promise in achieving high EQEs in OLEDs chemrxiv.orgresearchgate.netsciexplor.com. However, challenges such as efficiency roll-off at high current densities need to be addressed for widespread application acs.orgsciexplor.com.

Future device architectures will likely incorporate strategies to manage excitons and charge carriers more effectively. This includes optimizing charge transport balance within the emissive layer, as unbalanced charge injection and transport can lead to efficiency roll-off sciexplor.com. The use of carefully designed transport and blocking layers with appropriate energy levels and stability is crucial for confining excitons within the recombination zone and preventing their diffusion to regions where they can undergo non-radiative decay or cause material degradation sciexplor.com. Introducing quenching layers outside the exciton (B1674681) recombination zone is another architectural approach to mitigate the effects of long-lived triplet excitons sciexplor.com. DCz-TRZ's relatively high radiative decay rate (kF) contributes to a shorter singlet exciton lifetime, which can be beneficial in reducing exciton-induced degradation sciexplor.com. Future research will explore novel device stacks and interface engineering to fully leverage the properties of this compound and its derivatives, aiming for improved efficiency, reduced roll-off, and extended operational lifetime in various optoelectronic applications. The broader field of optoelectronic integration, encompassing monolithic and hybrid integration techniques, as well as advanced packaging, will provide a framework for incorporating this compound-based components into more complex and miniaturized devices upc.edumdpi.commdpi.com.

Computational Design for Accelerated Material Discovery of this compound Analogues

Computational design is expected to play a crucial role in accelerating the discovery and design of new this compound analogues. Computational methods, including quantum mechanics and time-dependent density functional theory (TD-DFT), are already being used to understand the relationship between molecular structure and the photophysical properties of TADF emitters acs.orgmit.eduacs.org. These methods can simulate electronic excitations, predict energy levels, and analyze conformational effects on TADF rates mit.edu.

Future research will involve more sophisticated computational approaches to design this compound analogues with desired properties. This includes using computational screening to explore a vast chemical space of potential derivatives and identify promising candidates before experimental synthesis. Techniques such as molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its derivatives and how it affects their photophysical behavior unibo.it. The development of robust computational workflows for predicting TADF characteristics, including ΔEST, kRISC, and radiative decay rates, will be essential. This mirrors the application of computational design in other fields, such as the design of protein analogues, where computational pipelines are used to create molecules with specific functionalities nih.govnih.gov. By integrating computational design with high-throughput synthesis and characterization, the discovery-to-device timeline for high-performance this compound-based materials can be significantly shortened.

Development of Predictive Structure-Property Relationship Models for this compound

Developing predictive structure-property relationship (SPR) and quantitative structure-property relationship (QSPR) models for this compound and its derivatives is a critical future direction. These models aim to establish correlations between the molecular structure of a compound and its macroscopic properties, enabling the prediction of properties based solely on structure researchgate.netnih.gov.

Synergistic Approaches: Combining this compound with Other Functional Materials

Future research will explore synergistic approaches involving the combination of this compound with other functional materials to create composite systems with enhanced or novel properties. This can occur at the molecular level, by incorporating structural features that induce beneficial intramolecular interactions, or at the device level, by combining this compound with other active or passive materials.

At the molecular level, the study of synergistic intramolecular non-covalent interactions in blue TADF emitters suggests that incorporating structural elements that promote such interactions can improve molecular rigidity and stability, leading to enhanced device lifetime researchgate.net. While this compound itself may not exhibit strong intramolecular non-covalent interactions compared to some other TADF emitters like 4CzBN, future derivatives could be designed to incorporate such features researchgate.net. At the device level, this compound can be combined with various host materials, charge transport layers, and blocking layers to optimize device performance sciexplor.com. Research into hybrid device architectures, such as hybrid white OLEDs that combine TADF emitters with phosphorescent or fluorescent materials, demonstrates the potential for synergistic effects in achieving desired emission characteristics and efficiencies beilstein-journals.orgmdpi.com. Furthermore, combining organic TADF emitters like this compound with inorganic nanomaterials or other functional organic molecules in composite layers could lead to new functionalities, such as improved charge injection, energy transfer, or light outcoupling. This aligns with the broader trend of integrating different material classes to create high-performance optoelectronic devices mdpi.com.

Q & A

How to formulate a research question on DCzTRZ’s photophysical properties?

A well-defined research question should address gaps identified in prior literature, such as inconsistencies in reported emission spectra or unexplored solvent interactions. Begin with a systematic review of existing studies on analogous compounds to identify under-researched aspects (e.g., temperature-dependent luminescence). Structure the question using the PICOT framework: Population (this compound), Intervention (specific synthesis method), Comparison (control groups or existing data), Outcome (quantifiable photophysical metrics), and Time (experimental timeline) .

Q. What methodologies are recommended for synthesizing this compound with high purity?

Follow protocols for carbazole-triazine derivatives, emphasizing inert atmosphere conditions (argon) and column chromatography for purification. Validate purity via HPLC (>99%) and characterize using H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Document deviations from published methods (e.g., solvent ratios, reflux duration) to ensure replicability .

Q. How to design an experiment to assess this compound’s stability under varying environmental conditions?

Use accelerated degradation studies: expose this compound to controlled UV radiation, humidity (40–80% RH), and temperatures (25–60°C) over 30 days. Monitor changes via FTIR, XRD, and fluorescence spectroscopy. Include negative controls (unexposed samples) and triplicate trials to minimize batch variability. Statistical analysis (ANOVA) should confirm significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How to resolve contradictions in reported this compound charge-transfer efficiencies?

Conduct meta-analysis of existing data to identify methodological disparities (e.g., excitation wavelengths, solvent polarity). Replicate conflicting experiments under standardized conditions, using time-resolved photoluminescence (TRPL) and cyclic voltammetry. Apply multivariate regression to isolate variables (e.g., molecular packing, substituent effects) contributing to discrepancies .

Q. What strategies optimize this compound’s electroluminescence in multilayer OLED architectures?

Employ combinatorial screening of host materials (e.g., CBP, TCTA) and doping concentrations (1–10 wt%). Use atomic layer deposition (ALD) for precise thickness control (±1 nm). Characterize device performance via EQE, CIE coordinates, and lifetime testing under pulsed current. Cross-reference results with density functional theory (DFT) simulations to correlate molecular structure with device efficiency .

Q. How to analyze this compound’s aggregation-induced emission (AIE) mechanisms using computational modeling?

Combine molecular dynamics (MD) simulations (AMBER force field) with quantum mechanical calculations (TD-DFT/B3LYP). Simulate solvent evaporation processes to model aggregation states. Validate predictions via cryo-TEM and dynamic light scattering (DLS). Publish raw simulation data and code in repositories like Zenodo for peer validation .

Data Management & Replicability

Q. What standards ensure reproducibility in this compound research?

Adhere to the FAIR principles:

Q. How to address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) approaches:

- Define critical process parameters (CPPs: reaction time, temperature).

- Use design of experiments (DoE) to optimize CPPs.

- Apply principal component analysis (PCA) to correlate raw material purity (HPLC-grade vs. technical-grade) with final product yield .

Conflict Resolution & Peer Review

Q. How to respond to peer critiques about this compound’s alleged cytotoxicity in biological assays?

Re-evaluate experimental conditions: confirm absence of endotoxins in solvents, use primary cell lines (e.g., HEK293) instead of immortalized cells, and include viability controls (MTT assay). Publish raw flow cytometry data and toxicity thresholds (IC) in supplementary materials .

Q. What ethical guidelines apply to computational data sharing for this compound research?

Follow the ACS Ethical Guidelines: disclose all software versions (e.g., Gaussian 16 vs. 09), code modifications, and hardware specifications (CPU/GPU configurations). Archive datasets in discipline-specific repositories (e.g., ChemRxiv) with embargo options for patent-sensitive work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.